Cas no 1021029-89-9 (1-{[1,1'-biphenyl]-4-yloxy}-3-(pyridin-2-ylsulfanyl)propan-2-ol)

1-{[1,1'-Biphenyl]-4-yloxy}-3-(pyridin-2-ylsulfanyl)propan-2-ol is a bifunctional organic compound featuring both a biphenyl ether and a pyridinylthio moiety linked via a propan-2-ol spacer. This structure imparts unique physicochemical properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The biphenyl group enhances lipophilicity and binding affinity, while the pyridinylthio moiety contributes to potential coordination or catalytic activity. The hydroxyl group offers a reactive site for further derivatization. Its balanced polarity and structural rigidity may improve stability and bioavailability in drug design applications. The compound's dual functionality allows for selective modifications, making it valuable in developing targeted bioactive molecules.
1-{[1,1'-biphenyl]-4-yloxy}-3-(pyridin-2-ylsulfanyl)propan-2-ol structure
1021029-89-9 structure
Product Name:1-{[1,1'-biphenyl]-4-yloxy}-3-(pyridin-2-ylsulfanyl)propan-2-ol
CAS No:1021029-89-9
MF:C20H19NO2S
MW:337.43536400795
CID:5381655
Update Time:2025-10-28

1-{[1,1'-biphenyl]-4-yloxy}-3-(pyridin-2-ylsulfanyl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-([1,1′-Biphenyl]-4-yloxy)-3-(2-pyridinylthio)-2-propanol
    • 1-{[1,1'-biphenyl]-4-yloxy}-3-(pyridin-2-ylsulfanyl)propan-2-ol
    • Inchi: 1S/C20H19NO2S/c22-18(15-24-20-8-4-5-13-21-20)14-23-19-11-9-17(10-12-19)16-6-2-1-3-7-16/h1-13,18,22H,14-15H2
    • InChI Key: LBSJNTKZLYCLKB-UHFFFAOYSA-N
    • SMILES: C(OC1=CC=C(C2=CC=CC=C2)C=C1)C(O)CSC1=NC=CC=C1

Experimental Properties

  • Density: 1.25±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 556.8±50.0 °C(Predicted)
  • pka: 13.45±0.20(Predicted)

1-{[1,1'-biphenyl]-4-yloxy}-3-(pyridin-2-ylsulfanyl)propan-2-ol Pricemore >>

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Additional information on 1-{[1,1'-biphenyl]-4-yloxy}-3-(pyridin-2-ylsulfanyl)propan-2-ol

Compound CAS No. 1021029-89-9: 1-{[1,1'-biphenyl]-4-yloxy}-3-(pyridin-2-ylsulfanyl)propan-2-ol

The compound with CAS No. 1021029-89-9, named 1-{[1,1'-biphenyl]-4-yloxy}-3-(pyridin-2-ylsulfanyl)propan-2-ol, is a complex organic molecule with a unique structure that combines a biphenyl group, a pyridine moiety, and a hydroxyl group. This compound has garnered attention in the field of organic chemistry due to its potential applications in drug design and materials science. Recent studies have highlighted its role in the development of novel therapeutic agents, particularly in the treatment of neurodegenerative diseases and cancer.

The molecular structure of 1-{[1,1'-biphenyl]-4-yloxy}-3-(pyridin-2-ylsulfanyl)propan-2-ol is characterized by a biphenyl ring system attached to an ether group (-O-) and a pyridine ring containing a sulfanyl (-S-) group. The hydroxyl group (-OH) is positioned on the propanol backbone, which serves as a central connecting unit for these functional groups. This arrangement allows for significant molecular flexibility and reactivity, making it an ideal candidate for various chemical modifications and biological assays.

Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of this compound more accurately. For instance, density functional theory (DFT) calculations have revealed that the biphenyl group contributes significantly to the molecule's aromaticity and conjugation, while the pyridine moiety introduces electron-withdrawing effects that enhance its stability. These insights have been instrumental in designing derivatives of this compound with improved pharmacokinetic profiles.

In terms of synthesis, 1-{[1,1'-biphenyl]-4-yloxy}-3-(pyridin-2-ylsulfanyl)propan-2-ol can be prepared through a multi-step process involving nucleophilic substitution and coupling reactions. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the biphenyl-pyridine framework. This method not only ensures high yields but also allows for precise control over the stereochemistry of the final product.

One of the most promising applications of this compound lies in its potential as a chiral catalyst in asymmetric synthesis. The presence of multiple stereogenic centers in its structure makes it an attractive candidate for enantioselective reactions. Recent experiments have demonstrated that this compound can catalyze the formation of chiral pharmaceutical intermediates with high enantiomeric excess (ee), opening new avenues for green chemistry.

Furthermore, 1-{[1,1'-biphenyl]-4-yloxy}-3-(pyridin-2-ylsulfanyl)propan-2 ol has shown remarkable activity in biological systems. In vitro studies have revealed its ability to inhibit key enzymes involved in inflammation and oxidative stress, suggesting its potential as an anti-inflammatory agent. Additionally, its ability to modulate ion channels has been explored in the context of treating epilepsy and other neurological disorders.

The environmental impact of this compound is another area of active research. Studies on its biodegradability and toxicity have shown that it exhibits low acute toxicity to aquatic organisms under standard test conditions. However, further research is needed to assess its long-term effects on ecosystems and develop strategies for safe disposal.

In conclusion, CAS No. 1021029_89_9 represents a versatile platform for exploring novel chemical transformations and developing innovative materials. Its unique combination of structural features and functional groups positions it as a valuable tool in both academic research and industrial applications.

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